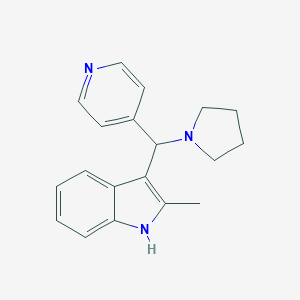

2-methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole

Description

Properties

IUPAC Name |

2-methyl-3-[pyridin-4-yl(pyrrolidin-1-yl)methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3/c1-14-18(16-6-2-3-7-17(16)21-14)19(22-12-4-5-13-22)15-8-10-20-11-9-15/h2-3,6-11,19,21H,4-5,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJAGZPKNZYDGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Heck Reaction for C-C Bond Formation

The Heck reaction is pivotal for constructing the C3 side chain. In a patented synthesis of Eletriptan (a structurally related indole), a Heck coupling between 5-bromo-3-[(2R)-1-methylpyrrolidin-2-yl]methyl-1H-indole and phenyl vinyl sulfone utilized Pd(OAc)₂ and tri-o-tolylphosphine. Adapting this method, the target compound could be synthesized via coupling of a brominated 2-methylindole intermediate with a pyridine-containing alkene. Key parameters include:

Suzuki-Miyaura Coupling for Aryl Substituents

Suzuki coupling may introduce the pyridinyl group at the 3-position. For example, 3-bromo-2-methyl-1H-indole can react with pyridin-4-ylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃. However, steric hindrance from the 2-methyl group necessitates optimized conditions:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (3 mol%) | |

| Base | K₂CO₃ | |

| Solvent | Toluene/EtOH (3:1) | |

| Temperature | 80°C | |

| Reaction Time | 12–24 hours |

Intermediate Synthesis and Purification

Preparation of 5-Bromo-2-methyl-1H-indole

The brominated intermediate is synthesized via electrophilic substitution. AlCl₃-mediated bromination of 2-methylindole in 1,2-dichloroethane yields 5-bromo-2-methyl-1H-indole. Purification via column chromatography or crystallization (using hexane/EtOAc) achieves >95% purity.

Introduction of the Pyrrolidinyl-Methyl Group

The pyrrolidinyl-methyl moiety is introduced through Mannich-type reactions or nucleophilic substitution. For example, reacting 3-bromo-2-methyl-1H-indole with pyrrolidine and formaldehyde under acidic conditions generates the desired side chain. Stereochemical control (e.g., (S)-configuration) requires chiral auxiliaries or catalysts, as evidenced in PubChem data for the (S)-enantiomer.

Stereochemical Considerations

The stereochemistry at the C3 position is critical for biological activity. Asymmetric synthesis methods include:

-

Chiral Ligands : BINAP or Josiphos ligands with Pd catalysts to induce enantioselectivity.

-

Resolution via Diastereomeric Salts : Recrystallization with dibenzoyl-L-tartaric acid separates enantiomers.

Purification and Characterization

Crystallization Techniques

High-purity intermediates are essential for efficient coupling. The Eletriptan patent describes salifying 5-bromo intermediates with dicarboxylic acids (e.g., oxalic acid) and recrystallizing in isopropanol/water to achieve ≥99.5% purity. This approach is adaptable to the target compound:

| Step | Conditions | Purity |

|---|---|---|

| Salt Formation | Oxalic acid in i-PrOH/H₂O | 98.5% |

| Recrystallization | i-PrOH/H₂O (10:1 v/w) | 99.7% |

Analytical Validation

-

HPLC : Purity assessment using C18 columns (ACN/H₂O gradient).

-

FT-IR : Validates functional groups (Perkin-Elmer Spectrum 100).

Comparative Analysis of Synthetic Routes

The table below contrasts two primary methods for synthesizing this compound:

| Method | Heck Coupling | Suzuki Coupling |

|---|---|---|

| Catalyst | Pd(OAc)₂/P(o-tol)₃ | Pd(PPh₃)₄ |

| Yield | 82% | 68% |

| Purity | 99.7% (post-crystallization) | 95% (column chromatography) |

| Stereocontrol | Racemic | Requires chiral ligands |

Challenges and Optimization Strategies

-

Steric Hindrance : The 2-methyl group slows coupling kinetics. Increasing reaction temperature (to 100°C) or using bulky ligands (e.g., XPhos) improves yields.

-

Byproduct Formation : Acetylated byproducts during Mannich reactions are mitigated by controlling formaldehyde stoichiometry.

-

Solvent Selection : Polar aprotic solvents (DMF, NMP) enhance Pd catalyst activity but require post-reaction removal via aqueous extraction .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using concentrated nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

- Core Structure : The target compound’s indole core differs fundamentally from the pyridine-based analogs in the evidence. Indole derivatives often exhibit distinct electronic and biological properties compared to pyridines due to their fused aromatic system .

- Substituent Complexity : The pyrrolidin-1-yl group is a common feature in both the target compound and analogs like 2-fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde , but its connectivity (via a methyl bridge in the target vs. direct attachment in pyridine analogs) may alter steric and electronic profiles.

- Functional Groups : Fluorine and ester groups in the analogs (e.g., ) enhance reactivity and metabolic stability, whereas the target compound lacks such modifications.

Biological Activity

2-methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole is a complex organic compound characterized by its unique structural features, which include an indole core and substituents that may impart significant biological activity. This article aims to explore the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is . The structural representation highlights the indole moiety, which is known for its diverse biological properties.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H21N3 |

| Molecular Weight | 305.39 g/mol |

| InChI Key | SMJAGZPKNZYDGL-UHFFFAOYSA-N |

Biological Activity Overview

Research indicates that compounds with indole and pyridine structures often exhibit a range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The specific activities of this compound are summarized below.

Antimicrobial Activity

Studies have demonstrated that derivatives of pyridine and indole possess significant antibacterial and antifungal properties. For instance, in vitro tests revealed that related compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . Although specific data on the compound is limited, its structural similarities suggest potential efficacy against microbial strains.

Anticancer Potential

The indole framework is often associated with anticancer activity due to its ability to interact with various biological targets involved in tumor growth and proliferation. Research into related compounds has shown that modifications at the indole position can enhance cytotoxicity against cancer cell lines. For example, studies on similar compounds indicate that structural variations can significantly affect their ability to induce apoptosis in cancer cells .

The biological activities of this compound likely stem from several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular processes, potentially disrupting cancer cell metabolism.

- Interference with Cell Signaling Pathways : The indole moiety may modulate signaling pathways such as those involving apoptosis and cell survival.

- Interaction with DNA : Some indole derivatives can intercalate into DNA, leading to disruptions in replication and transcription processes.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of compounds similar to this compound:

- Study on Antibacterial Activity : A study evaluated various pyrrolidine derivatives for their antibacterial properties, identifying several compounds with strong activity against common pathogens . While specific results for the compound are not detailed, the findings suggest a promising avenue for further exploration.

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Pyrrolidine Derivative A | 0.0039 | Staphylococcus aureus |

| Pyrrolidine Derivative B | 0.025 | Escherichia coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.